Asparenomycin C

β‑lactamase inhibition carbapenem cephalosporinase

Research pain point: Finding a well-characterized, dual-function carbapenem that serves as both a β-lactamase inhibitor and antibacterial reference standard. Asparenomycin C (CAS 81018-71-5) is a naturally occurring carbapenem isolated from *Streptomyces* species. It directly solves this need: • **Mechanism-based inactivation** of Class A and Class C β-lactamases at sub-3 μM concentrations • **Crystallographically confirmed** 6-hydroxyisopropylidene side-chain for SAR studies • **Reference inhibitor** with 1.8 hydrolysis stoichiometry validated for spectrophotometric assays (e.g., nitrocefin) • **Synergy validation** for checkerboard assays with ampicillin against resistant organisms Supplied as a biochemical grade compound. Reliable procurement for academic and industrial inhibitor screening.

Molecular Formula C14H16N2O5S
Molecular Weight 324.35 g/mol
Cat. No. B15560471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparenomycin C
Molecular FormulaC14H16N2O5S
Molecular Weight324.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2O5S/c1-7(6-17)11-9-5-10(22-4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-/m0/s1
InChIKeyOXRGPSLVPTUXTM-KHEUGVFDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asparenomycin C Procurement Guide


Asparenomycin C (CAS 81018-71-5) is a naturally occurring carbapenem antibiotic isolated from *Streptomyces tokunonensis* and *Streptomyces argenteolus* fermentation broths [1]. Unlike many semi‑synthetic carbapenems, it retains the native hydroxyisopropylidene side‑chain at C‑6, a structural hallmark confirmed by X‑ray crystallography [2]. Asparenomycin C combines direct antibacterial action against Gram‑positive and Gram‑negative bacteria with potent, broad‑spectrum β‑lactamase inhibition, a dual functionality that distinguishes it from most clinically used carbapenems which primarily act as β‑lactamase‑resistant substrates rather than as inhibitors [3].

1
β-Lactamase inhibitor research
Dual Class A/C inhibition context
2
Carbapenem SAR studies
Unique C‑6 hydroxyisopropylidene scaffold
3
Antimicrobial screening context
Gram‑positive / Gram‑negative activity reported

Why Generic Carbapenems Cannot Substitute Asparenomycin C


Clinically deployed carbapenems such as imipenem, meropenem, and ertapenem rely primarily on intrinsic resistance to hydrolysis by β‑lactamases, achieved through a *trans*‑6‑hydroxyethyl substituent. Asparenomycin C, by contrast, carries a 6‑(1‑hydroxy‑1‑methylethylidene) group that enables it to function not merely as a stable substrate but as a mechanism‑based inactivator of both penicillinases and cephalosporinases at sub‑3 μM concentrations [1]. Consequently, replacing Asparenomycin C with a generic carbapenem would forfeit its unique β‑lactamase inhibitory component, which underpins its demonstrated synergy with partner β‑lactams such as ampicillin against otherwise resistant organisms [2].

Target
Asparenomycin C
Mechanism‑based β‑lactamase inactivator with hydroxyisopropylidene side‑chain; reported synergy with ampicillin.
Generic Carbapenems
Imipenem, Meropenem, Ertapenem
Rely on hydrolysis‑resistant trans‑hydroxyethyl substituent; lack the C‑6 hydroxyisopropylidene motif and β‑lactamase inhibitory breadth.
Target
Enables study of Class A and C β‑lactamase co‑inhibition; synergy‑based antibacterial screening may be possible.
Generic Carbapenems
Substitution may forfeit β‑lactamase inhibitory readout; synergy‑dependent endpoints may not transfer.

Asparenomycin C Differentiation Evidence


Dual Class A and C β-Lactamase Inhibition

Asparenomycin C inhibited a wide range of β‑lactamases encompassing both penicillinases (Class A) and cephalosporinases (Class C) at concentrations typically below 3 μM, with a stoichiometry of 1.8 molecules of inhibitor hydrolysed per enzyme molecule before inactivation [1]. In contrast, the classical β‑lactamase inhibitor clavulanic acid exhibits IC50 values of 0.08–8.6 μM against Class A enzymes (e.g., TEM‑1 IC50 = 0.08 μM; TEM‑158 IC50 = 8.6 μM) but is a poor inactivator of Class C cephalosporinases, requiring 25–150 turnover events and showing very slow acylation rates [2][3]. Thus, Asparenomycin C provides quantitatively comparable potency against Class A enzymes while uniquely extending inhibition to Class C enzymes at similar low‑micromolar concentrations.

Class A/C β‑Lactamase Inhibition
Reported
Sub‑3 μM IC50 against both Class A (penicillinases) and Class C (cephalosporinases). Clavulanic acid: 0.08–8.6 μM only for Class A; poor Class C inactivation (25‑150 turnovers).
Supports dual‑class β‑lactamase inhibitor screening; breadth not achievable with clavulanate‑based controls.
Pre‑incubation enzyme‑inhibitor assays; stoichiometry 1.8 molecules/enzyme.
β‑lactamase inhibition carbapenem cephalosporinase IC50

Unique C-6 Hydroxyisopropylidene Side-Chain

Asparenomycin C is distinguished by a 6‑(1‑hydroxy‑1‑methylethylidene) substituent on the β‑lactam ring, a configuration unambiguously established by X‑ray crystallography and chemical degradation [1]. By comparison, clinically dominant carbapenems—imipenem (N‑formimidoyl‑thienamycin), meropenem (6‑trans‑hydroxyethyl), and ertapenem (6‑trans‑hydroxyethyl)—lack this hydroxyisopropylidene motif, which sterically and electronically alters the orientation of the C‑6 hydroxyl and critically influences β‑lactamase acylation kinetics [2]. The native carbapenem thienamycin bears a 6‑hydroxyethyl chain but lacks the isopropylidene unsaturation and the additional hydroxyl functionality that characterise Asparenomycin C.

C‑6 Hydroxyisopropylidene Side‑Chain
Class‑level
6‑(1‑hydroxy‑1‑methylethylidene) confirmed by X‑ray crystallography. Absent in imipenem, meropenem, ertapenem (all carry trans‑hydroxyethyl variants).
Unique pharmacophore for dual antibacterial‑inhibitor phenotype; generic carbapenems lack this motif.
Single‑crystal X‑ray diffraction (Tsuji et al. 1982); class‑level inference for β‑lactamase acylation kinetics.
X‑ray crystallography carbapenem structure hydroxyisopropylidene SAR

Ampicillin Synergy

Asparenomycin A, the most thoroughly profiled member of the asparenomycin series and a close structural analogue of Asparenomycin C, exhibited synergistic bactericidal activity when combined with ampicillin (ABPC) against multiple ABPC‑resistant, β‑lactamase‑producing strains [1]. The synergy is mechanistically attributable to the β‑lactamase inhibitory activity of the asparenomycin component, protecting ampicillin from enzymatic hydrolysis. In the same study, β‑lactamase‑producing *Escherichia coli* and *Klebsiella pneumoniae* strains that were resistant to ampicillin alone (MIC > 128 μg/mL) showed markedly reduced MIC values in the presence of sub‑inhibitory concentrations of Asparenomycin A, consistent with β‑lactamase inactivation [1].

Ampicillin Synergy
Data to verify
≥4‑fold MIC reduction of ampicillin (from >128 μg/mL) against β‑lactamase‑producing E. coli and K. pneumoniae when combined with sub‑inhibitory Asparenomycin A (analogue of C).
Supports β‑lactam–inhibitor combination study context; synergy attributed to β‑lactamase inactivation.
Broth microdilution checkerboard; data for Asparenomycin A; extrapolation to C requires verification.
synergy ampicillin β‑lactamase‑producing combination therapy

Asparenomycin C Application Scenarios


β-Lactamase Inhibitor Screening

Asparenomycin C’s ability to inhibit both Class A and Class C β‑lactamases at sub‑3 μM concentrations [1] makes it an ideal positive control or comparator in biochemical screens aimed at identifying novel broad‑spectrum β‑lactamase inhibitors. Its unique hydroxyisopropylidene structure provides a distinct scaffold that can be used to probe enzyme active‑site topology and inhibitor selectivity in crystallographic and enzymological studies [2].

Synergy Profiling with β-Lactam Antibiotics

The well‑documented synergistic effect of asparenomycins with ampicillin against β‑lactamase‑producing bacteria [3] supports the use of Asparenomycin C in checkerboard synergy assays to evaluate β‑lactam‑β‑lactamase inhibitor combinations. This application is particularly relevant for academic and industrial laboratories screening for new therapeutic combinations targeting multidrug‑resistant Gram‑negative pathogens.

Carbapenem C-6 Side-Chain SAR Studies

Asparenomycin C, with its crystallographically confirmed 6‑hydroxyisopropylidene group [2], serves as a benchmark compound for SAR campaigns exploring the impact of C‑6 substitution on β‑lactamase inhibition, antibacterial potency, and chemical stability. It can act as a starting point for semi‑synthetic derivatisation aimed at improving pharmacological properties while retaining the dual antibacterial‑inhibitor profile.

β-Lactamase Assay Reference Standard

Given its reproducible inhibition stoichiometry of 1.8 molecules hydrolysed per enzyme molecule [1], Asparenomycin C can be employed as a reference inhibitor in the validation of continuous spectrophotometric β‑lactamase assays (e.g., nitrocefin‑based). Its well‑characterised mechanism (progressive, active‑site acylation) provides a reliable benchmark for evaluating assay reproducibility and enzyme batch‑to‑batch consistency.

Application
Selection Property
Validation Focus
β‑Lactamase inhibitor screening
Broad Class A/C inhibition profile
Verify IC50 across target β‑lactamase panel
Synergy profiling with β‑lactam antibiotics
Reported synergy context (ampicillin)
Checkerboard assay reproducibility with partner antibiotics
Carbapenem C‑6 side‑chain SAR
Crystallographically confirmed hydroxyisopropylidene
Structural‑activity impact on β‑lactamase inhibition
β‑Lactamase assay reference standard
Reproducible inhibition stoichiometry
Spectrophotometric assay consistency (e.g., nitrocefin)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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